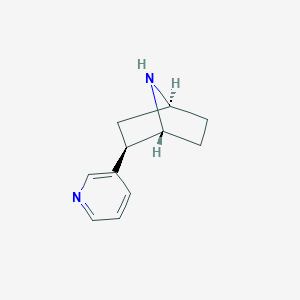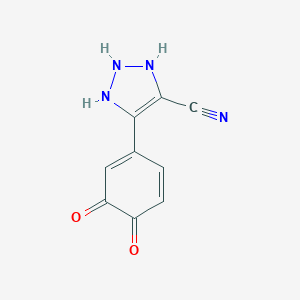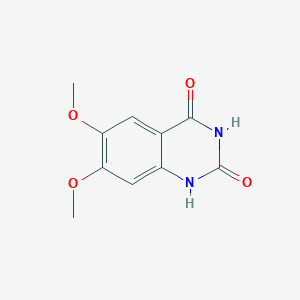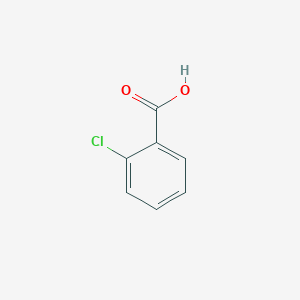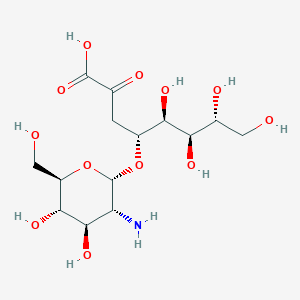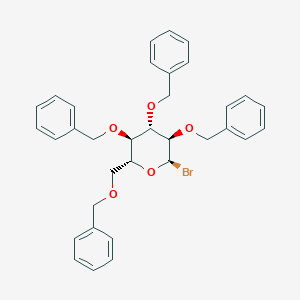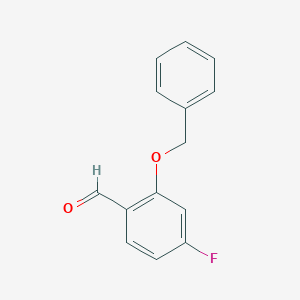
2-(Benzyloxy)-4-fluorobenzaldehyde
概要
説明
2-(Benzyloxy)-4-fluorobenzaldehyde is a compound that belongs to the class of organic compounds known as aromatic aldehydes. It is characterized by the presence of a benzaldehyde group, which is a benzene ring with an aldehyde functional group attached, and additional substituents that include a benzyloxy group and a fluorine atom.
Synthesis Analysis
The synthesis of related fluorinated benzaldehydes has been explored in various studies. For instance, a practical process for synthesizing 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes from phenols and pentafluorobenzaldehyde via nucleophilic substitution has been developed, indicating the possibility of synthesizing 2-(benzyloxy)-4-fluorobenzaldehyde through similar methods . Additionally, the synthesis of 4-fluoro-3-phenoxybenzaldehyde through the Sommelet reaction suggests that the benzyloxy group could be introduced to a fluorobenzaldehyde core using related chemistry . Moreover, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol via O-alkylation and Vilsmeier-Hack reaction provides a direct example of introducing a benzyloxy group to a benzaldehyde derivative .
Molecular Structure Analysis
The molecular structure of 2-(benzyloxy)-4-fluorobenzaldehyde would consist of a benzene ring with an aldehyde group at one position, a benzyloxy group (benzyl ether) at another, and a fluorine atom at a third position. The presence of these substituents would influence the electronic and steric properties of the molecule. The fluorine atom is an electron-withdrawing group that could affect the reactivity of the aldehyde group, while the benzyloxy group could provide steric hindrance and influence the molecule's overall reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of aromatic aldehydes like 2-(benzyloxy)-4-fluorobenzaldehyde can be inferred from studies on similar compounds. For example, the selective ortho-bromination of substituted benzaldoximes suggests that halogenation reactions could be applicable to the synthesis of halogenated derivatives of 2-(benzyloxy)-4-fluorobenzaldehyde . The oxidation of substituted 4-fluorobenzaldehydes to synthesize fluorinated phenols indicates that oxidation reactions could be used to transform the aldehyde group into other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(benzyloxy)-4-fluorobenzaldehyde would be influenced by its functional groups. The aldehyde group would make it reactive towards nucleophiles, and the fluorine atom would affect its acidity and electronic properties. The benzyloxy group could impact the compound's solubility and boiling point. The fluorescence derivatization of aromatic aldehydes for liquid chromatography, as demonstrated with 2,2'-dithiobis(1-amino-4,5-dimethoxybenzene), suggests that 2-(benzyloxy)-4-fluorobenzaldehyde could potentially be used in analytical applications involving fluorescence detection .
科学的研究の応用
Synthesis and Antioxidant Activity :
- Ahmed O. H. El Nezhawy et al. (2009) utilized 4-Fluorobenzaldehyde in preparing thiazolidin-4-one derivatives, which showed promising antioxidant activity (El Nezhawy et al., 2009).
Molecular Spectroscopic Studies :
- Wenhao Sun et al. (2018) conducted a Fourier Transform Microwave Spectroscopic study of 2-fluorobenzaldehyde, providing insights into molecular structures and behaviors (Sun et al., 2018).
Microporous Polyaminals for Carbon Dioxide Adsorption :
- Guiyang Li et al. (2016) used 4-fluorobenzaldehyde in synthesizing microporous polyaminals, showing increased surface areas and enhanced CO2 adsorption (Li et al., 2016).
Pharmaceutical Synthesis :
- H. Möhrle et al. (2003) reported the reaction of 2-fluorobenzaldehyde with pipecolic acid, leading to benzylidene-oxaindolizidines, relevant in pharmaceutical contexts (Möhrle et al., 2003).
Chemical Synthesis Optimization :
- Qin Bin-chang (2012) synthesized 4-{ 2-[N-methyl-N-( 2-pyridyl) ]aminoethoxy} benzaldehyde using 4-fluorobenzaldehyde, demonstrating an efficient chemical synthesis process (Bin-chang, 2012).
Material Science Applications :
- Y. Yoshida and Y. Kimura (1988) synthesized 4-fluorobenzaldehyde for creating fluorobenzaldehyde derivatives, applicable in material sciences (Yoshida & Kimura, 1988).
Anticancer Activity Research :
- Chin-Fen Lin et al. (2005) prepared benzyloxybenzaldehyde derivatives, showing significant anticancer activity against HL-60 cells (Lin et al., 2005).
Organic Synthesis Methods :
- Jiang-Ping Wu et al. (2016) used benzylic alcohols, including derivatives of benzaldehyde, in a copper-catalyzed oxidation process, relevant in organic synthesis (Wu et al., 2016).
Safety And Hazards
将来の方向性
Future research could focus on the UV-induced conformational changes in the benzyloxy fragment for matrix-isolated compounds . Additionally, the development of new benzylating reagents, such as 2-Benzyloxy-1-methylpyridinium triflate, which allows protection even under neutral conditions, could be explored .
特性
IUPAC Name |
4-fluoro-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMFIRJLBBXARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443444 | |
| Record name | 2-(Benzyloxy)-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-fluorobenzaldehyde | |
CAS RN |
202857-89-4 | |
| Record name | 2-(Benzyloxy)-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

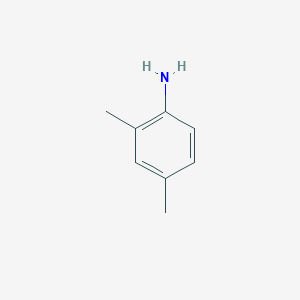
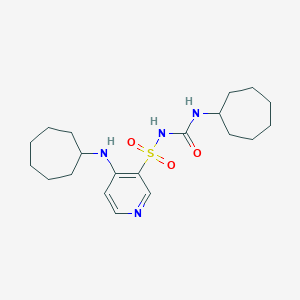
![(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B123090.png)
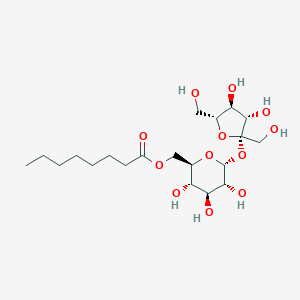
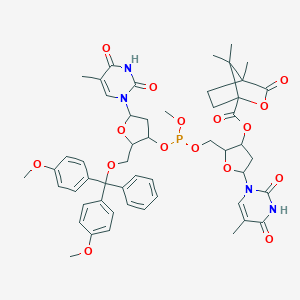

![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)

